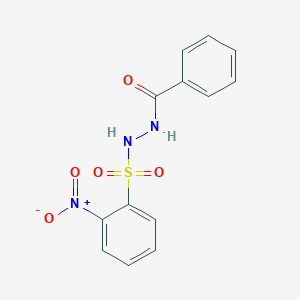
N'-(2-NITROBENZENESULFONYL)BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₅S. It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a benzohydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with benzohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-nitrophenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 2-Aminophenylsulfonylbenzohydrazide.
Substitution: Various substituted sulfonyl derivatives.
Hydrolysis: 2-Nitrobenzenesulfonic acid and benzohydrazide.
Aplicaciones Científicas De Investigación
N’-[(2-nitrophenyl)sulfonyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N’-[(2-nitrophenyl)sulfonyl]benzamide: Similar structure but with an amide group instead of a hydrazide group.
2-Nitrobenzenesulfonylhydrazine: Lacks the benzoyl group present in N’-[(2-nitrophenyl)sulfonyl]benzohydrazide.
N’-[(2-nitrophenyl)sulfonyl]acetohydrazide: Contains an acetyl group instead of a benzoyl group.
Uniqueness
The presence of both nitrophenyl and sulfonyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C13H11N3O5S |
|---|---|
Peso molecular |
321.31 g/mol |
Nombre IUPAC |
N//'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H11N3O5S/c17-13(10-6-2-1-3-7-10)14-15-22(20,21)12-9-5-4-8-11(12)16(18)19/h1-9,15H,(H,14,17) |
Clave InChI |
MEYVXTCCFNUSOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoate](/img/structure/B326387.png)
![N-[4-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B326389.png)
![3-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B326391.png)
![Methyl 4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B326395.png)
![Methyl 4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B326397.png)
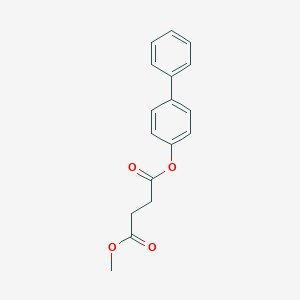
![Methyl 4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B326402.png)
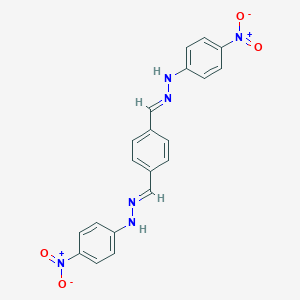
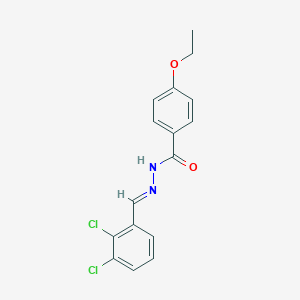
![3-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B326408.png)
![4-[Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-methoxyphenyl acetate](/img/structure/B326409.png)
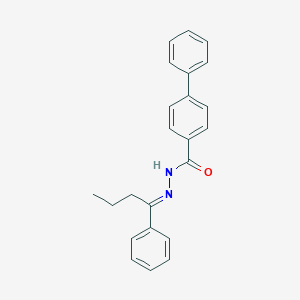
![N'-[(5-nitro-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B326414.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)
